molecular formula C10H16ClN3O3S B055419 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride CAS No. 122777-90-6

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride

Cat. No. B055419
M. Wt: 293.77 g/mol
InChI Key: CREBSLCZIXYLBD-UHFFFAOYSA-N
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Description

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in treating opioid-induced constipation (OIC). MNTX is an opioid antagonist that selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects.

Mechanism Of Action

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride selectively binds to the mu-opioid receptor in the gut, which blocks the constipating effects of opioids while preserving their pain-relieving effects. This mechanism of action is different from other opioid antagonists, such as naloxone and naltrexone, which bind to mu-opioid receptors throughout the body and can cause opioid withdrawal symptoms.

Biochemical And Physiological Effects

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase colonic transit time, reduce colonic tone, and increase rectal compliance in animal models. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to increase bowel movement frequency, improve stool consistency, and reduce the need for laxatives in patients with OIC. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been shown to have a favorable safety profile, with few adverse events reported in clinical trials.

Advantages And Limitations For Lab Experiments

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor in the gut, its ability to selectively block the constipating effects of opioids while preserving their pain-relieving effects, and its favorable safety profile. However, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride also has some limitations, including its limited solubility in water and its potential interactions with other drugs that are metabolized by the liver.

Future Directions

There are several future directions for research on 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride, including the development of new formulations with improved solubility and bioavailability, the exploration of its potential use in treating other gastrointestinal disorders, and the investigation of its mechanism of action at the molecular level. Additionally, there is a need for further research on the long-term safety and efficacy of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in clinical practice.
Conclusion:
In conclusion, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride is a synthetic compound that has shown promise for its potential use in treating OIC and other gastrointestinal disorders. Its selective binding to the mu-opioid receptor in the gut and ability to preserve the pain-relieving effects of opioids make it a unique and valuable tool for researchers and clinicians. However, further research is needed to fully understand its mechanism of action and long-term safety and efficacy.

Synthesis Methods

The synthesis of 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride involves the reaction of 2-nitrothiophene with 4-morpholineethanamine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride in its monohydrochloride form.

Scientific Research Applications

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been extensively studied for its potential use in treating OIC. In clinical trials, 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has been shown to significantly improve bowel movement frequency and alleviate symptoms of constipation in patients taking opioids for chronic pain. 4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride has also been studied for its potential use in treating other gastrointestinal disorders, such as irritable bowel syndrome and inflammatory bowel disease.

properties

CAS RN

122777-90-6

Product Name

4-Morpholineethanamine, N-(2-nitro-3-thienyl)-, monohydrochloride

Molecular Formula

C10H16ClN3O3S

Molecular Weight

293.77 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-nitrothiophen-3-amine;hydrochloride

InChI

InChI=1S/C10H15N3O3S.ClH/c14-13(15)10-9(1-8-17-10)11-2-3-12-4-6-16-7-5-12;/h1,8,11H,2-7H2;1H

InChI Key

CREBSLCZIXYLBD-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl

Canonical SMILES

C1COCCN1CCNC2=C(SC=C2)[N+](=O)[O-].Cl

Other CAS RN

122777-90-6

synonyms

N-(2-morpholin-4-ylethyl)-2-nitro-thiophen-3-amine hydrochloride

Origin of Product

United States

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